![molecular formula C22H14O B14314352 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol CAS No. 113779-22-9](/img/structure/B14314352.png)
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is a complex organic compound with the molecular formula C22H14O. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their extended conjugated systems and unique photophysical properties. PAHs are significant in various fields, including materials science, environmental science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol typically involves multi-step organic reactions. One common method includes the cycloisomerisation of [2,2]metacyclophanes, which has been widely used for preparing pyrene derivatives . Another approach involves the valence isomerisation and dehydrogenation of [2,2]metacyclophane-1,9-dienes .
Industrial Production Methods
Industrial production of such complex PAHs often requires advanced techniques and catalysts to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential biological activity.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying PAH toxicity.
Industry: Utilized in the development of organic electronic materials and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol involves its interaction with molecular targets through its extended conjugated system. This interaction can affect various molecular pathways, including those involved in electron transfer and photophysical processes. The specific molecular targets and pathways depend on the context of its application, such as its use in organic electronics or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different reactivity and applications.
Pyrene: A simpler PAH that serves as a building block for more complex derivatives.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is unique due to its specific ring structure and functional groups, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
113779-22-9 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-ol |
InChI |
InChI=1S/C22H14O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11,18,23H,6H2 |
InChI-Schlüssel |
SVBVSRZJWNKIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C1O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


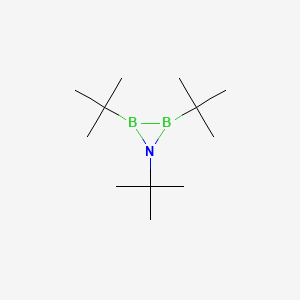
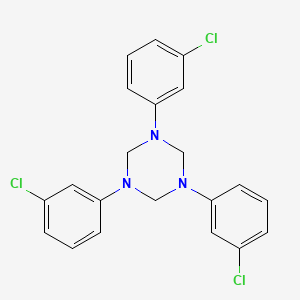
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
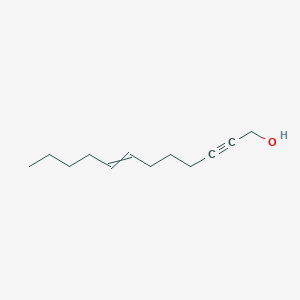
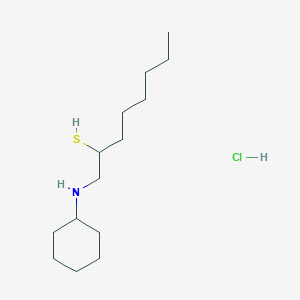
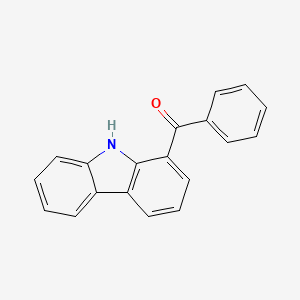
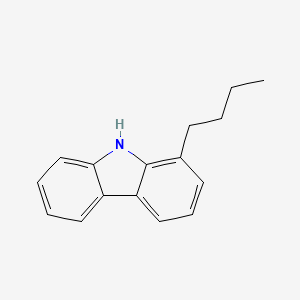
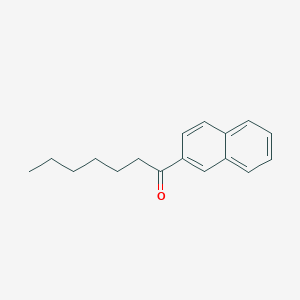
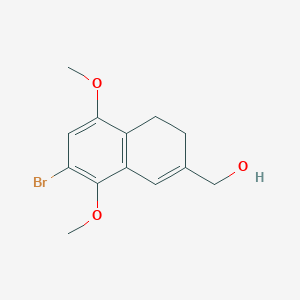
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

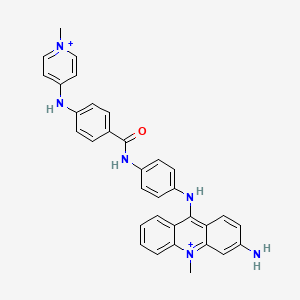
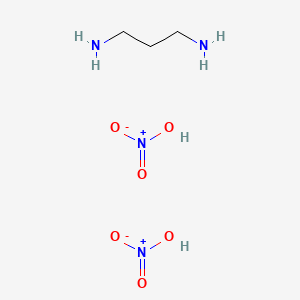
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
